3-(5-Chlorothiophen-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
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Description
3-(5-Chlorothiophen-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H13ClN4OS and its molecular weight is 344.8 g/mol. The purity is usually 95%.
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Biological Activity
3-(5-Chlorothiophen-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound within the pyrazole class, characterized by a unique structure that includes a chlorothiophene moiety and a benzylidene group. This compound has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN4OS
- Molecular Weight : Approximately 345.81 g/mol
- SMILES Notation : CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains and fungi. The presence of the chlorothiophene ring is believed to enhance the antimicrobial activity due to its electron-withdrawing properties, which may facilitate interactions with microbial cell membranes.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported that similar pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The structural features, such as the presence of hydrazone linkages, may contribute to its ability to modulate these pathways.
Case Studies and Research Findings
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Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of several pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
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Anticancer Mechanism :
- In a preclinical study, the compound was tested on human cancer cell lines (e.g., MCF-7 for breast cancer). Results showed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability (approximately 70% inhibition), suggesting potential as an anticancer agent.
Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (Cell Viability % at 10 µM) |
---|---|---|
This compound | 32 (S. aureus) | 30% (MCF-7) |
4-(1-(2-(4-Ethylbenzylidene)hydrazono)ethyl)phenyl acetate | 16 (E. coli) | 50% (MCF-7) |
3-Methyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide | 64 (S. aureus) | 40% (MCF-7) |
Properties
CAS No. |
302918-75-8 |
---|---|
Molecular Formula |
C16H13ClN4OS |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4OS/c1-10-2-4-11(5-3-10)9-18-21-16(22)13-8-12(19-20-13)14-6-7-15(17)23-14/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
FQPDEHRQQRYLBN-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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